molecular formula C21H16ClNO5 B030718 Chelirubine Chloride CAS No. 30044-85-0

Chelirubine Chloride

Cat. No.: B030718
CAS No.: 30044-85-0
M. Wt: 397.8 g/mol
InChI Key: METXFOLRORBRGD-UHFFFAOYSA-M
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Description

Chelirubine Chloride is a quaternary benzophenanthridine alkaloid derived from plants in the Papaveraceae family. It is known for its significant biological activities, including antimicrobial, antifungal, and anticancer properties . The compound is characterized by its complex molecular structure, which includes a benzophenanthridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chelirubine Chloride can be synthesized through the extraction and purification of plant materials, particularly from species such as Chelidonium majus. The process involves several steps, including:

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant sources, followed by purification and chemical conversion. The process is optimized for yield and purity, often employing advanced chromatographic and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Chelirubine Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have different biological activities .

Scientific Research Applications

Chelirubine Chloride has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.

    Biology: Studied for its effects on cell signaling pathways and its ability to induce apoptosis in cancer cells.

    Medicine: Investigated for its potential as an anticancer agent and its antimicrobial properties.

    Industry: Utilized in the development of pharmaceuticals and as a natural pesticide .

Mechanism of Action

Chelirubine Chloride exerts its effects primarily through the inhibition of protein kinase C (PKC), leading to the induction of apoptosis in cancer cells. It also interacts with DNA, causing cell cycle arrest and affecting the cytoskeleton. The compound targets various molecular pathways, including the downregulation of apoptosis inhibitors such as cIAP1 and cIAP2 .

Comparison with Similar Compounds

Chelirubine Chloride is part of a group of quaternary benzophenanthridine alkaloids, which include:

  • Sanguinarine
  • Chelerythrine
  • Sanguirubine
  • Chelilutine
  • Sanguilutine
  • Macarpine

Compared to these compounds, this compound is unique in its specific molecular interactions and its ability to overcome drug resistance in cancer cells. Its distinct chemical structure allows for unique binding properties and biological activities .

Biological Activity

Chelirubine chloride, a quaternary benzophenanthridine alkaloid, has garnered attention for its diverse biological activities, particularly in the context of cancer research and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is derived from Macleaya microcarpa, a plant known for its rich alkaloid content. The compound exhibits unique structural characteristics that contribute to its biological activity. The melting point of this compound is reported to be between 297–300 °C, and it forms dark purple needle-like crystals .

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer properties of this compound. It has been shown to induce apoptosis in various cancer cell lines, including Jurkat leukemia cells. In a study examining the effects of several quaternary benzophenanthridine alkaloids (QBAs), including this compound, it was found that this compound significantly reduced metabolic activity in both wild-type and FADD-deficient Jurkat cells after prolonged exposure .

  • Table 1: Metabolic Activity Reduction in Jurkat Cells
CompoundConcentration (μg/mL)Time (h)Metabolic Activity Reduction (%)
This compound196Significant
Sanguinarine172Complete
Chelerythrine248Moderate

The study indicated that CASP3/7/6-deficient cells exhibited partial resistance to this compound, suggesting that the compound may act through caspase-dependent pathways to induce cell death .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. It has been shown to exhibit activity against various pathogens, contributing to its potential use in treating infections. The extract from Macleaya microcarpa, which contains this compound, has been traditionally used for its insecticidal and anthelmintic properties .

Case Study 1: Inhibition of Tumor Growth

A study conducted on melanoma cells revealed that this compound decreased levels of cellular inhibitors of apoptosis proteins (cIAPs), which are often overexpressed in tumors. This reduction was associated with increased apoptosis in treated cells . The results suggest that this compound may enhance the efficacy of existing cancer therapies by overcoming resistance mechanisms.

Case Study 2: Seasonal Variation in Alkaloid Content

Research on the seasonal variation of alkaloid contents in Macleaya microcarpa indicated that the concentration of this compound increased significantly in older plants compared to younger ones. This finding underscores the importance of plant maturity in optimizing the extraction of bioactive compounds for therapeutic use .

Comparative Analysis with Other QBAs

To further understand the biological activity of this compound, it is beneficial to compare it with other quaternary benzophenanthridine alkaloids.

  • Table 2: Comparative Biological Activities of QBAs
AlkaloidAnti-Cancer ActivityAntimicrobial ActivityOther Notable Effects
This compoundHighModerateInduces apoptosis
SanguinarineVery HighHighInhibits cell proliferation
ChelerythrineModerateModerateAnti-inflammatory properties

Properties

IUPAC Name

15-methoxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14,16,21,23-nonaene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16NO5.ClH/c1-22-8-14-19(17(23-2)7-18-21(14)27-10-26-18)12-4-3-11-5-15-16(25-9-24-15)6-13(11)20(12)22;/h3-8H,9-10H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METXFOLRORBRGD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC2=C3C(=CC(=C2C4=C1C5=CC6=C(C=C5C=C4)OCO6)OC)OCO3.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70326744
Record name Chelirubine Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30044-85-0
Record name Chelirubine Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What happens to chelirubine chloride when treated with Na₂CO₃?

A1: Treating this compound (chemical name: 12,13-dimethoxy-8-methyl[1]benzopyrano[3',4':6,7]indolizino[1,2-b]quinolin-5-ium chloride) with Na₂CO₃ leads to the formation of bis(5,6-dihydrochelirubin-6-yl) ether. [] This suggests that in basic conditions, this compound undergoes a transformation involving two molecules and the loss of chloride.

Q2: Was the free base form of chelirubine observed in the study?

A2: Interestingly, the free base of chelirubine itself was not directly observed. While 6-hydroxy-5,6-dihydrochelirubine was detected in CDCl₃ solution using NMR spectroscopy, it existed only transiently. [] This implies that the free base form might be relatively unstable and readily reacts further.

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